N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)

PROTAC synthesis multivalent bioconjugation branched PEG linker

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) (CAS: 2112734-70-8) is a branched polyethylene glycol (PEG)-based heterotrifunctional linker featuring one terminal hydroxyl group and two Boc-protected amine termini. With molecular formula C38H75NO16 and molecular weight 802.00 g/mol, this compound incorporates a central tertiary amine branching point from which three PEG arms extend: one PEG3 chain terminating in a hydroxyl group and two PEG4 chains each terminating in a Boc-protected carboxyl group (t-butyl ester form).

Molecular Formula C38H75NO16
Molecular Weight 802.0 g/mol
Cat. No. B609568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
SynonymsN-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester)
Molecular FormulaC38H75NO16
Molecular Weight802.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H75NO16/c1-37(2,3)54-35(41)7-13-43-19-25-49-31-33-52-28-22-46-16-10-39(9-15-45-21-27-51-30-24-48-18-12-40)11-17-47-23-29-53-34-32-50-26-20-44-14-8-36(42)55-38(4,5)6/h40H,7-34H2,1-6H3
InChIKeyHUNABBFTEGRMNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc): Branched Heterotrifunctional PEG Linker for PROTAC Synthesis


N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) (CAS: 2112734-70-8) is a branched polyethylene glycol (PEG)-based heterotrifunctional linker featuring one terminal hydroxyl group and two Boc-protected amine termini . With molecular formula C38H75NO16 and molecular weight 802.00 g/mol, this compound incorporates a central tertiary amine branching point from which three PEG arms extend: one PEG3 chain terminating in a hydroxyl group and two PEG4 chains each terminating in a Boc-protected carboxyl group (t-butyl ester form) . This unique branched architecture distinguishes it from linear bifunctional PEG linkers by providing three distinct reactive sites with orthogonal protection strategies . The compound is classified as a PROTAC (PROteolysis TArgeting Chimera) linker and serves as a building block for constructing heterobifunctional protein degraders [1].

Why Linear Bifunctional PEG Linkers Cannot Replace N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in Multivalent Conjugate Design


Generic linear bifunctional PEG linkers (e.g., N-Boc-PEG3-alcohol, Boc-NH-PEG4-acid) provide only two reactive termini, restricting synthetic strategies to a single conjugation axis . In contrast, N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) offers three distinct functional handles: one hydroxyl for esterification or etherification, and two Boc-protected amines that can be sequentially deprotected under mild acidic conditions to reveal free amines for orthogonal coupling . This branched, heterotrifunctional architecture enables simultaneous conjugation of multiple payloads, construction of branched conjugates with enhanced valency, or incorporation of two identical functional groups for symmetrical bioconjugation—capabilities that linear linkers structurally cannot support [1]. Substituting a linear linker where branched architecture is required fundamentally alters the conjugate stoichiometry, spatial orientation, and downstream biological performance, making generic substitution chemically infeasible for applications requiring multivalent presentation or dual functionalization .

Quantitative Differentiation Evidence: N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) vs. Comparator Linkers


Branched Heterotrifunctional Architecture: 3 Reactive Sites vs. 2 in Linear PEG Linkers

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) possesses three distinct reactive termini (1 hydroxyl + 2 Boc-protected amines), enabling multivalent conjugation strategies unattainable with standard linear bifunctional linkers such as N-Boc-PEG3-alcohol or Boc-NH-PEG4-acid, which provide only two reactive sites . The branched architecture originates from a central tertiary amine that serves as the branching node from which three PEG arms extend .

PROTAC synthesis multivalent bioconjugation branched PEG linker

Extended PEG Chain Length: 11 Total Ethylene Glycol Units vs. 3-6 Units in Linear Comparators

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) incorporates a total of 11 ethylene glycol units distributed across three PEG arms (PEG3 + PEG4 + PEG4), providing a total PEG chain length of approximately 11 repeating -(OCH2CH2)- units . This contrasts with common linear comparators: N-Boc-PEG3-alcohol contains 3 PEG units, while Boc-NH-PEG4-acid contains 4 PEG units [1]. Extended PEG length correlates with enhanced aqueous solubility and increased spatial separation between conjugated moieties .

PROTAC linker length PEG solubility spatial separation

Higher Molecular Weight: 802 g/mol vs. ~250-400 g/mol for Linear Bifunctional PEG Linkers

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) has a molecular weight of 802.00 g/mol (formula C38H75NO16) . In comparison, linear heterobifunctional PEG linkers with Boc protection typically range from ~250-400 g/mol: N-Boc-PEG3-alcohol is approximately 249 g/mol (C11H23NO5), while Boc-NH-PEG4-acid is approximately 365 g/mol . Higher molecular weight PEG linkers contribute to extended circulatory half-life in vivo and altered biodistribution profiles of conjugated biomolecules .

PEG linker molecular weight conjugate size pharmacokinetic tuning

Dual Boc Protection: Orthogonal Deprotection Enables Sequential Amine Conjugation

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) contains two Boc-protected amine groups that can be selectively deprotected under mild acidic conditions (e.g., TFA or HCl in dioxane) to reveal free amines for coupling reactions . This dual protection strategy contrasts with single-Boc linear linkers such as N-Boc-PEG3-alcohol, which provide only one protected amine . The presence of two Boc groups allows sequential or simultaneous deprotection, enabling staged conjugation of two different payloads or symmetric conjugation of two identical moieties [1].

orthogonal protection Boc deprotection sequential bioconjugation

Optimal Application Scenarios for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) Based on Differentiated Properties


Synthesis of Branched PROTACs Requiring Dual E3 Ligase Recruitment or Bivalent Target Engagement

The three functional termini of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) enable construction of branched PROTACs where two identical warheads (e.g., two copies of the same E3 ligase ligand or two target protein ligands) can be conjugated via the dual Boc-protected amines, while the hydroxyl serves as an attachment point for an orthogonal payload or purification handle . This branched architecture supports multivalent binding strategies that may enhance ternary complex formation efficiency compared to linear PROTACs .

Construction of PEGylated Protein Conjugates with Enhanced Solubility and Dual Functionalization

The extended 11-unit PEG architecture of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) confers superior aqueous solubility compared to shorter linear PEG linkers, making it particularly suitable for PEGylating hydrophobic proteins or small molecules that require improved solubility and reduced aggregation . The dual Boc groups allow conjugation of two identical PEG chains to a single conjugation site, maximizing solubility enhancement while the hydroxyl provides a site for attaching a targeting ligand, fluorophore, or affinity tag .

Sequential Bioconjugation for Heterotrifunctional Probe or Drug Conjugate Assembly

The orthogonal protection strategy (hydroxyl vs. dual Boc-protected amines) enables staged, sequential conjugation of three distinct molecular entities . For example, the hydroxyl can be first derivatized with a fluorophore, followed by selective Boc deprotection of one amine for conjugation to a targeting ligand, and subsequent deprotection of the second amine for attachment of a cytotoxic payload . This sequential approach minimizes cross-reactivity and simplifies purification of complex heterotrifunctional conjugates.

Synthesis of Symmetrical Homobifunctional PROTAC Linkers for Library Generation

The dual Boc-protected amine termini enable simultaneous deprotection and conjugation of two identical ligands, generating symmetrical PROTAC constructs with identical functional groups at both termini . This is particularly valuable for PROTAC library synthesis where systematic variation of linker length and composition is required to optimize ternary complex formation and degradation efficiency . The branched architecture provides a unique scaffold for exploring structure-activity relationships that differ from linear linker geometries.

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